CDDO-2P-Im

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

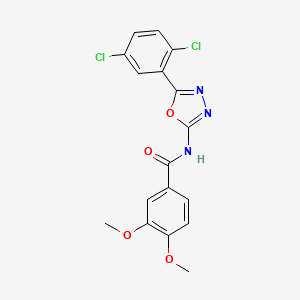

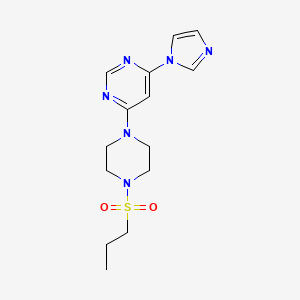

CDDO-2P-Im is a synthetic oleanane triterpenoid . It is an analogue of CDDO-Imidazolide and has a chemopreventive effect . It has been shown to reduce the size and severity of lung tumors in a mouse lung cancer model .

Synthesis Analysis

The synthesis of CDDO-2P-Im involves the modification of the oleanane backbone . The specific details of the synthesis process are not provided in the available literature.

Molecular Structure Analysis

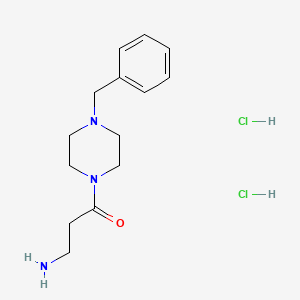

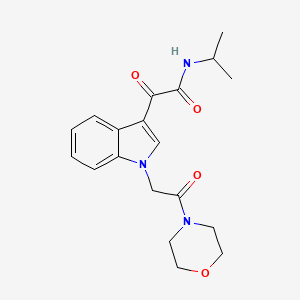

The molecular formula of CDDO-2P-Im is C39H46N4O3 . The structure of CDDO-2P-Im has been prepared with chemdraw . The red-colored areas represent a modification to the oleanane backbone .

Physical And Chemical Properties Analysis

The molecular weight of CDDO-2P-Im is 618.8 g/mol . It has a XLogP3-AA value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 618.35699134 g/mol . Its topological polar surface area is 106 Ų .

Applications De Recherche Scientifique

Cancer Prevention and Treatment

- CDDO-2P-Im, a derivative of CDDO-Imidazolide, has shown potential as a chemopreventive drug. It induces differentiation and apoptosis in leukemia cells at nanomolar concentrations. It also exhibits anti-inflammatory properties by suppressing inducible nitric oxide synthase expression and elevating heme oxygenase-1 and quinone reductase levels in various tissues. Notably, CDDO-2P-Im demonstrated effectiveness in reducing lung tumor size and severity in a mouse lung cancer model (Cao et al., 2015).

Inhibition of Nuclear Factor-κB Activation

- CDDO-Im, the parent compound of CDDO-2P-Im, acts as a direct inhibitor of IκB kinase β, which leads to the inhibition of nuclear factor-κB binding to DNA and subsequent transcriptional activation. This activity suggests potential for anti-inflammatory and antitumor applications (Yore et al., 2006).

Liver Ischemia-Reperfusion Injury

- CDDO-Im has shown protective effects against liver ischemia-reperfusion injury in mice by activating the Nrf2/HO-1 pathway and enhancing autophagy. This suggests potential therapeutic use in minimizing liver injury caused by ischemia-reperfusion (Xu et al., 2017).

Obesity Prevention

- CDDO-Im prevented high-fat diet-induced obesity in mice by activating Nrf2 signaling, reducing body weight, adipose mass, and hepatic lipid accumulation. This indicates its potential in managing obesity (Shin et al., 2009).

Aflatoxin-Induced Tumorigenesis

- CDDO-Im demonstrated a significant reduction in hepatic tumorigenesis in rats exposed to aflatoxin, highlighting its chemopreventive potency and suggesting its potential in targeting Nrf2 pathways with triterpenoids for cancer prevention (Yates et al., 2006).

Protection from Acetaminophen Hepatotoxicity

- CDDO-Im induced Nrf2-dependent cytoprotective genes and protected the liver from acetaminophen-induced hepatic injury, indicating its therapeutic potential in preventing drug-induced liver damage (Reisman et al., 2009).

Mécanisme D'action

CDDO-2P-Im has been shown to bind GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma . It exhibits enhanced activity and improved pharmacokinetics over CDDO-Im, a previous generation synthetic oleanane triterpenoid . The activation of the unfolded protein response (UPR) in myeloma cells upon CDDO-2P-Im treatment is a key step in CDDO-2P-Im-induced apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDOCUNEVFUGK-DIJMLVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-2P-Im | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)